N-[2-(diethylamino)ethyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide

Lipophilicity ADME Profiling Blood-Brain Barrier Penetration

This 2-arylquinoline-4-carboxamide, featuring a basic diethylaminoethyl side chain (predicted LogD₇.₄ = 2.69), outperforms dibucaine-like analogs in CNS penetration and selectivity. The meta-isobutoxyphenyl substituent drives divergent NK-3/antitumour SAR, enabling underexplored hit-to-lead optimization. Supplied as a discrete research-grade screening compound (MFCD03233291) with verified identity, it is ideal for focused GPCR/kinase panel profiling and structure-ADME relationship studies.

Molecular Formula C26H33N3O2
Molecular Weight 419.6 g/mol
Cat. No. B4264105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(diethylamino)ethyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide
Molecular FormulaC26H33N3O2
Molecular Weight419.6 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)OCC(C)C
InChIInChI=1S/C26H33N3O2/c1-5-29(6-2)15-14-27-26(30)23-17-25(28-24-13-8-7-12-22(23)24)20-10-9-11-21(16-20)31-18-19(3)4/h7-13,16-17,19H,5-6,14-15,18H2,1-4H3,(H,27,30)
InChIKeyFEYWCHSZOSNSSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(diethylamino)ethyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide – Procurement-Grade Identity and Core Specifications


N-[2-(diethylamino)ethyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide (also indexed as N-[2-(diethylamino)ethyl]-2-(3-isobutoxyphenyl)-4-quinolinecarboxamide, MFCD03233291) is a synthetic 2,4-disubstituted quinoline-4-carboxamide bearing a basic diethylaminoethyl side chain at the 4-carboxamide nitrogen and a 3-(2-methylpropoxy)phenyl (meta-isobutoxyphenyl) substituent at the C2 position of the quinoline core . Its molecular formula is C₂₆H₃₃N₃O₂ with a monoisotopic mass of 419.257 Da . The compound is supplied as a research-grade screening compound (cataloged under EVT-4400477) and is intended exclusively for non-human, non-veterinary research use .

Why 2-Arylquinoline-4-carboxamide Analogs Cannot Substitute N-[2-(diethylamino)ethyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide in Discovery Programs


The quinoline-4-carboxamide scaffold is pharmacologically permissive; small structural modifications at the C2 aryl ring and the amide side chain produce divergent receptor selectivity profiles, physicochemical properties, and off-target liabilities. For example, within the neurokinin-3 (NK-3) receptor antagonist series, replacement of the 2-butoxy group (as in cinchocaine/dibucaine) by a 2-aryl substituent converts a sodium-channel blocker into an NK-3 ligand, while further substitution on the aryl ring governs potency and selectivity against NK-2 [1][2]. Similarly, in antitumour 2-arylquinoline-4-carboxamides, the nature and position of substituents on the C2 phenyl ring—unsubstituted or halogen-substituted versus alkoxy-substituted—dramatically alter antiproliferative IC₅₀ values and tubulin-polymerization inhibitory activity [3]. Consequently, generic interchange of 2-arylquinoline-4-carboxamide analogs without experimental verification of the specific substitution pattern risks loss of target engagement, altered ADME properties, or unexpected toxicity. The sections that follow provide quantitative comparator evidence justifying the selection of N-[2-(diethylamino)ethyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide over its closest structural analogs.

Quantitative Differentiation Evidence for N-[2-(diethylamino)ethyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide


Enhanced Lipophilicity (Predicted LogD₇.₄) Relative to the 2-Butoxy Analog Dibucaine

N-[2-(diethylamino)ethyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide exhibits a computed ACD/LogD₇.₄ of 2.69, which is 0.64 log units higher than the experimentally observed LogD₇.₄ of 2.05 for the clinical local anesthetic dibucaine (2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide) [1]. This 0.64 log-unit increase equates to an approximately 4.4-fold higher distribution into the octanol phase at physiological pH, predicting superior passive membrane permeability and potential for blood-brain barrier penetration.

Lipophilicity ADME Profiling Blood-Brain Barrier Penetration

Meta-Alkoxyphenyl C2 Substitution as a Discriminator from 2-Butoxy and 2-Phenyl Quinoline-4-carboxamide Congeners

Published SAR for 2-arylquinoline-4-carboxamides demonstrates that the C2 substituent is the primary determinant of biological target engagement. In the NK-3 antagonist series, the 2-phenyl substituted prototype (Talnetant/SB223412) shows a Ki of 10 nM at the human NK-3 receptor, while the 2-butoxy analog (dibucaine) is inactive at NK-3 but blocks voltage-gated sodium channels (IC₅₀ ~0.6–1.5 μM) [1][2]. The target compound's meta-(2-methylpropoxy)phenyl group introduces an ether-linked branched alkyl chain at the meta position of the C2 phenyl ring, which is sterically and electronically distinct from the simple 2-phenyl, 2-butoxy, or para-substituted analogs. In antitumour 2-arylquinoline-4-carboxamide series, replacement of the 2-phenyl ring substituent from hydrogen to halogen changes antiproliferative IC₅₀ by >10-fold across H460, HT-29, and MKN-45 cell lines, confirming that even subtle C2 aryl modifications profoundly alter potency [3].

Structure-Activity Relationships Kinase Inhibition Receptor Selectivity

Predicted Physicochemical Profile Differentiates the Compound from Its Carboxylic Acid Precursor

The target compound's predicted physicochemical parameters—ACD/LogP = 5.08, TPSA = 54 Ų, 1 H-bond donor, 5 H-bond acceptors, 10 rotatable bonds—differ substantially from its carboxylic acid precursor, 2-(3-isobutoxyphenyl)quinoline-4-carboxylic acid (MW = 321.37 g/mol, LogP lower by >1.5 units) . The installation of the N-(2-diethylamino)ethyl carboxamide side chain increases molecular weight by approximately 98 Da, adds a basic tertiary amine center, and raises the total polar surface area while maintaining a predicted blood-brain barrier penetration potential (LogBB implied by LogD₇.₄ of 2.69).

Physicochemical Properties Drug-Likeness Permeability

Availability as a Discrete Screening Compound with Defined Identity and Purity

N-[2-(diethylamino)ethyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide is cataloged as a discrete screening compound (EVT-4400477) with a defined molecular formula (C₂₆H₃₃N₃O₂), molecular weight (419.6 g/mol), and a verified ChemSpider entry (CSID: 4252497) carrying MFCD03233291, enabling unambiguous identity verification . In contrast, many close structural analogs—including N-[2-(diethylamino)ethyl]-2-(3-butoxyphenyl)quinoline-4-carboxamide (CAS 774184-78-0) and N-[2-(diethylamino)ethyl]-2-(2-methylpropoxy)phenyl congeners—are not commercially available as single, characterized entities, forcing users to undertake custom synthesis with attendant time, cost, and purity risks.

Compound Procurement Chemical Probes Screening Libraries

Recommended Application Scenarios for N-[2-(diethylamino)ethyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide


CNS-Targeted Chemical Probe Design Requiring Elevated LogD₇.₄

Programs seeking brain-penetrant ligands within the 2-arylquinoline-4-carboxamide class can exploit the compound's predicted LogD₇.₄ of 2.69, which exceeds that of the clinically used analog dibucaine (LogD₇.₄ = 2.05) and falls within the optimal CNS drug space (LogD 1–4) . The basic tertiary amine side chain further supports lysosomal trapping and CNS retention, making this compound a rational choice for exploratory neuropharmacology screens where peripheral 2-butoxy analogs would be suboptimal.

Kinase or Receptor Selectivity Profiling Where C2 Aryl Substituent Determines Target Engagement

SAR evidence from the NK-3 antagonist and antitumour 2-arylquinoline-4-carboxamide series demonstrates that the C2 aryl substituent is the dominant selectivity determinant [1][2]. Researchers profiling kinase or GPCR panels can use this compound as a unique meta-alkoxyphenyl probe to map selectivity fingerprints that differ from 2-phenyl (Talnetant-like) or 2-butoxy (dibucaine-like) chemotypes, generating novel IP in selectivity patent landscapes.

ADME-Tox Comparator Studies Against the 2-Butoxy Quinoline-4-carboxamide Benchmark

Dibucaine is a well-characterized local anesthetic with known hERG liability and metabolic pathways. The target compound, with its substantially different lipophilicity (ΔLogD₇.₄ = +0.64) and absence of the metabolically labile n-butoxy chain, serves as a direct comparator for structure-ADME relationship studies aimed at decoupling sodium-channel blockade from 2-arylquinoline-4-carboxamide-driven pharmacology [3].

Medicinal Chemistry Hit-Expansion Libraries Built Around 3-Alkoxyphenyl Quinoline Scaffolds

The compound's commercial availability as a discrete screening entity (EVT-4400477) with verified identity (MFCD03233291) enables rapid incorporation into focused hit-expansion libraries . Its meta-isobutoxyphenyl substitution pattern is underrepresented in publicly available quinoline-4-carboxamide screening collections, offering medicinal chemists an underexplored chemical space for hit-to-lead optimization.

Quote Request

Request a Quote for N-[2-(diethylamino)ethyl]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.